(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the butan-2-yl, phenoxy, ethoxy, and methoxy groups through nucleophilic or electrophilic substitution reactions.
Condensation Reactions: Formation of the benzylidene and imino groups through condensation reactions with appropriate aldehydes and amines.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Hydrolysis Reagents: Such as acids or bases.
Major Products
The major products formed from these reactions will depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications, including its ability to interact with specific biological targets.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of the compound will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiadiazolo[3,2-a]pyrimidines with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C28H32N4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H32N4O4S/c1-6-18(4)20-8-10-21(11-9-20)35-13-14-36-23-12-7-19(16-24(23)34-5)15-22-25(29)32-28(30-26(22)33)37-27(31-32)17(2)3/h7-12,15-18,29H,6,13-14H2,1-5H3/b22-15-,29-25? |
InChI Key |
ABXQNKKRCOPHPX-ZFLZBDSRSA-N |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC |
Origin of Product |
United States |
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